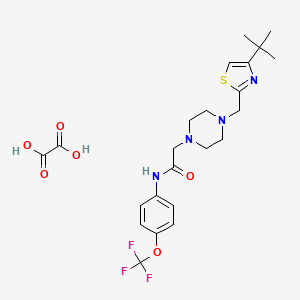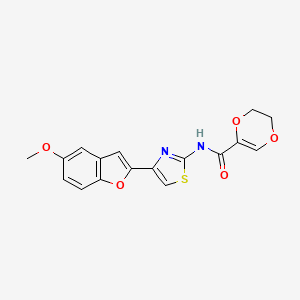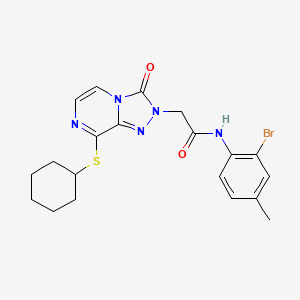
3-(4-ブロモフェニル)-7-メトキシ-4-オキソ-4H-クロメン-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure . The presence of a bromine (Br) atom indicates that it’s a brominated compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “Ethyl 3-(4-bromophenyl)propionate” are typically synthesized through esterification processes .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It likely contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substituent), and an ester group (resulting from a carboxylic acid and an alcohol, in this case, ethyl alcohol) .科学的研究の応用
- 3-(4-ブロモフェニル)-7-メトキシ-4-オキソ-4H-クロメン-2-カルボン酸エチルは、その抗腫瘍特性について調査されています。研究者らは、腫瘍の増殖を阻害し、アポトーシスを誘導するなど、癌細胞株に対するその効果を探求してきました。 その作用機序と潜在的な臨床応用を理解するためには、さらなる研究が必要です .
- この化合物の構造的特徴は、抗炎症作用を有する可能性を示唆しています。研究者らは、プロ炎症性サイトカインや酵素の阻害など、炎症性経路に対するその効果を研究してきました。 これらの知見は、新しい抗炎症薬の開発につながる可能性があります .
- 3-(4-ブロモフェニル)-7-メトキシ-4-オキソクロメン-2-カルボン酸エチルは、抗菌剤および抗真菌剤として有望な結果を示しています。グラム陽性菌とグラム陰性菌の両方を含む、さまざまな微生物株に対して評価されてきました。 感染症の対策におけるその潜在的な適用は、さらなる探求を必要としています .
- 予備的な研究では、この化合物が抗ウイルス作用を示す可能性があることを示唆しています。研究者らは、単純ヘルペスウイルス(HSV)やヒト免疫不全ウイルス(HIV)など、特定のウイルスに対するその効果を調査してきました。 しかし、その有効性と安全性を検証するためには、より包括的な研究が必要です .
- 科学者たちは、3-(4-ブロモフェニル)-7-メトキシ-4-オキソクロメン-2-カルボン酸エチルを、新規化合物の設計のための足場として使用してきました。その構造を修飾することにより、彼らは生物活性が増強された誘導体を作成することを目指しています。 これらの取り組みは、創薬と開発に貢献しています .
- 生物学的用途に加えて、この化合物の光物理的特性は、材料科学にとって興味深いものです。研究者らは、その蛍光挙動、溶媒変色性、および他の分子との相互作用を探求してきました。 このような洞察は、センサー、オプトエレクトロニクス、材料工学における用途につながる可能性があります .
抗腫瘍活性
抗炎症作用
抗菌性と抗真菌性
抗ウイルス性
ケミカルバイオロジーと医薬品化学
光物理的特性と材料科学
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological and clinical applications .
Mode of Action
Compounds with similar structures are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that many indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to show inhibitory activity against various viruses .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKAIMMEDBWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
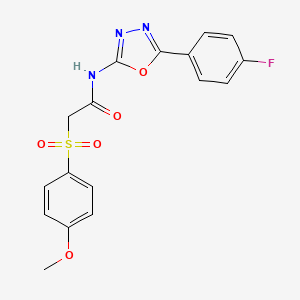

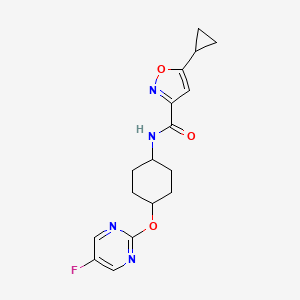

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)
